Cas no 13973-23-4 (Ethyl 1-(Hydroxymethyl)propylcarbamate)
Ethyl 1-(Hydroxymethyl)propylcarbamate Chemical and Physical Properties
Names and Identifiers
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- Carbamic acid,[1-(hydroxymethyl)propyl]-, ethyl ester (6CI,7CI,8CI,9CI)
- ethyl N-(1-hydroxybutan-2-yl)carbamate
- (1-hydroxymethyl-propyl)-carbamic acid ethyl ester
- (1-Hydroxymethyl-propyl)-carbamidsaeure-aethylester
- 1-Hydroxymethyl-propylcarbaminsaeure-ethylester
- 2-< N-(ethoxycarbonyl)amino> -1-butanol
- AC1L6MTD
- AC1Q359J
- AC1Q359K
- ethyl (1-hydroxybutan-2-yl)carbamate
- ETHYL 1-(HYDROXYMETHYL)-PROPYLCARBAMATE
- ethyl 1-ethyl-2-hydroxy-ethylcarbamate
- N-ethoxycarbonyl-2-amino-1-butanol
- NSC163917
- NSC-163917
- Carbamic acid, [1-(hydroxymethyl)propyl]-, ethyl ester
- AKOS009301472
- SCHEMBL9637270
- NWXGDPDBQOTZRZ-UHFFFAOYSA-N
- DTXSID10304021
- 13973-23-4
- Ethyl 1-(Hydroxymethyl)propylcarbamate
-
- Inchi: 1S/C7H15NO3/c1-3-6(5-9)8-7(10)11-4-2/h6,9H,3-5H2,1-2H3,(H,8,10)
- InChI Key: NWXGDPDBQOTZRZ-UHFFFAOYSA-N
- SMILES: OCC(CC)NC(=O)OCC
Computed Properties
- Exact Mass: 161.10525
- Monoisotopic Mass: 161.10519334g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 11
- Rotatable Bond Count: 6
- Complexity: 116
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.6
- Topological Polar Surface Area: 58.6Ų
Experimental Properties
- PSA: 58.56
- LogP: 0.89430
Ethyl 1-(Hydroxymethyl)propylcarbamate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | E937893-50mg |
Ethyl 1-(Hydroxymethyl)propylcarbamate |
13973-23-4 | 50mg |
$ 50.00 | 2022-06-05 | ||
| TRC | E937893-100mg |
Ethyl 1-(Hydroxymethyl)propylcarbamate |
13973-23-4 | 100mg |
$ 65.00 | 2022-06-05 | ||
| TRC | E937893-500mg |
Ethyl 1-(Hydroxymethyl)propylcarbamate |
13973-23-4 | 500mg |
$ 115.00 | 2022-06-05 |
Ethyl 1-(Hydroxymethyl)propylcarbamate Related Literature
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Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
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Juan J. Sánchez,Miguel López-Haro,Juan C. Hernández-Garrido,Ginesa Blanco,Miguel A. Cauqui,José M. Rodríguez-Izquierdo,José A. Pérez-Omil,José J. Calvino,María P. Yeste J. Mater. Chem. A, 2019,7, 8993-9003
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3. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
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Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
Additional information on Ethyl 1-(Hydroxymethyl)propylcarbamate
Research Brief on Ethyl 1-(Hydroxymethyl)propylcarbamate (CAS: 13973-23-4) in Chemical Biology and Pharmaceutical Applications
Ethyl 1-(Hydroxymethyl)propylcarbamate (CAS: 13973-23-4) is a chemical compound of growing interest in the fields of chemical biology and pharmaceutical research. This carbamate derivative has recently garnered attention due to its potential applications in drug design, prodrug development, and as a building block in synthetic chemistry. The compound's unique structural features, including the hydroxymethyl and carbamate functional groups, make it a versatile intermediate for the synthesis of more complex bioactive molecules.
Recent studies have explored the role of Ethyl 1-(Hydroxymethyl)propylcarbamate in the development of novel prodrug strategies. A 2023 publication in the Journal of Medicinal Chemistry demonstrated its utility as a promoiety for masking polar functional groups in drug molecules, thereby improving their pharmacokinetic properties. The research team utilized this compound to modify a series of antiviral agents, resulting in enhanced oral bioavailability without compromising therapeutic efficacy.
In synthetic chemistry applications, Ethyl 1-(Hydroxymethyl)propylcarbamate has shown promise as a chiral auxiliary in asymmetric synthesis. A study published in Organic Letters (2022) reported its use in the stereoselective construction of β-amino alcohol derivatives, which are important pharmacophores in many therapeutic agents. The compound's ability to induce high enantioselectivity in these reactions makes it particularly valuable for pharmaceutical synthesis.
From a safety and toxicological perspective, preliminary investigations into Ethyl 1-(Hydroxymethyl)propylcarbamate suggest a favorable profile for pharmaceutical applications. In vitro studies using human hepatocytes showed minimal cytotoxicity at concentrations relevant to potential therapeutic use. However, more comprehensive toxicological evaluations are still needed to fully assess its safety profile for clinical applications.
The compound's physicochemical properties have also been characterized in recent research. Its moderate lipophilicity (logP ≈ 1.2) and good aqueous solubility (approximately 50 mg/mL at physiological pH) make it particularly suitable for pharmaceutical formulation development. These properties were highlighted in a 2023 study focusing on the design of novel drug delivery systems.
Looking forward, Ethyl 1-(Hydroxymethyl)propylcarbamate presents several opportunities for further research. Areas of particular interest include its potential application in targeted drug delivery systems, its use as a linker in antibody-drug conjugates, and its role in the development of biodegradable polymeric drug carriers. The compound's versatility and favorable properties suggest it will continue to be an important subject of investigation in pharmaceutical sciences.
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